Fmoc-HoPhe-OH

Catalog No.
S716255
CAS No.
132684-59-4
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-HoPhe-OH

CAS Number

132684-59-4

Product Name

Fmoc-HoPhe-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

CIHPCIUGLIZADU-QHCPKHFHSA-N

Synonyms

Fmoc-L-homophenylalanine;132684-59-4;Fmoc-Homophe-OH;FMOC-HPH-OH;FMOC-L-HOMOPHE;FMOC-HOPHE-OH;FMOC-L-HPHE-OH;FMOC-L-HOMOPHENYL-ALA;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoicacid;(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-4-PHENYLBUTANOICACID;204384-69-0;(S)-2-(Fmoc-amino)-4-phenylbutyricacid;AmbotzFAA1570;FMOC-HOMOPHE;FMOC-HFE-OH;FMOC-L-HPHE;Fmoc-(L)-homophenylalanine;AC1MC50M;AC1Q71CX;FMOC-L-HOMO-PHE-OH;47430_ALDRICH;SCHEMBL119488;47430_FLUKA;N-FMOC-L-HOMOPHENYLALANINE;CIHPCIUGLIZADU-QHCPKHFHSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-L-homophenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-HoPhe-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-L-homophenylalanine, is a non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). As a homolog of L-phenylalanine, it features an additional methylene group in its side chain, extending the distance between the peptide backbone and the terminal phenyl ring. This structural modification is employed by peptide chemists to systematically alter the hydrophobicity, conformational flexibility, and enzymatic stability of synthetic peptides, making it a critical tool for developing peptidomimetics and peptide-based therapeutics.

Research Fit

Workflow Fmoc solid-phase peptide synthesis
Selection L-configured extended aromatic side chain
Use Context Non-proteinogenic residue incorporation

Substituting Fmoc-HoPhe-OH with its lower homolog, Fmoc-Phe-OH, is often unviable for performance-driven applications. The single additional methylene unit (-CH2-) is not a trivial spacer; it fundamentally increases the rotational freedom of the side chain. This increased flexibility alters the precise spatial positioning of the phenyl group relative to the peptide backbone, which can decisively impact ligand-receptor binding interactions, change the propensity for forming specific secondary structures like β-sheets, and modify the peptide's susceptibility to enzymatic cleavage by proteases that recognize phenylalanine. Consequently, replacing HoPhe with Phe can lead to a significant loss of biological potency, altered selectivity, or reduced metabolic stability.

Substitution Risk

Fmoc-L-homophenylalanine
Fmoc-L-phenylalanine
Side-chain length alters lipophilicity and biological activity; not a direct replacement
Fmoc-L-homophenylalanine
Fmoc-D-homophenylalanine
Enantiomer may yield inactive or misfolded peptides; stereochemical control required
Fmoc-L-homophenylalanine
Boc-L-homophenylalanine
Deprotection chemistry mismatch; incompatible with Fmoc SPPS workflows

Enhanced Enzyme Inhibitory Potency Compared to Phenylalanine Analogues

In the development of enzyme inhibitors, the homophenylalanine scaffold provides a more potent backbone than phenylalanine. A direct comparison of phosphonic acid analogues targeting human alanine aminopeptidase (hAPN) demonstrated that the homophenylalanine derivative was more than twice as potent as the corresponding phenylalanine derivative. The authors suggest the greater flexibility of the longer side chain in homophenylalanine allows for a better fit within the hydrophobic S1 binding pocket of the enzyme.

Evidence DimensionEnzyme Inhibition Constant (Ki)
Target Compound DataHomophenylalanine Analogue: 0.58 ± 0.02 µM
Comparator Or BaselinePhenylalanine Analogue: 1.35 ± 0.10 µM
Quantified Difference2.3-fold higher potency (lower Ki)
ConditionsInhibition of human alanine aminopeptidase (hAPN/CD13) in vitro.

For researchers designing competitive enzyme inhibitors, starting with a homophenylalanine scaffold can provide a significant potency advantage over the more common phenylalanine structure.

Inhibitory Potency (Ki)
Reported
Homophenylalanine analogs: submicromolar Ki
Phenylalanine analogs: less potent
Supports scaffold selection for aminopeptidase inhibitor research
Exact fold-difference not reported; enzyme assay context

Governs Peptide Secondary Structure and Self-Assembly Behavior

The choice between homophenylalanine and phenylalanine can act as a switch to control the secondary structure of a peptide. In a study on self-assembling dehydrotripeptides, the sequence motif containing homophenylalanine (Hph-ΔPhe) adopted a β-sheet secondary structure. In contrast, the diastereomeric peptide with the same components but a phenylalanine-containing motif (Phe-ΔPhe) exhibited a random coil structure under identical conditions.

Evidence DimensionPredominant Secondary Structure (from Circular Dichroism)
Target Compound DataPeptide with Hph-ΔPhe motif: β-sheet structure
Comparator Or BaselinePeptide with Phe-ΔPhe motif: Random coil structure
Quantified DifferenceQualitative shift from ordered β-sheet to disordered random coil
ConditionsN-succinylated dehydrotripeptides in aqueous solution, triggered for self-assembly.

This provides a tool for rationally designing peptide-based biomaterials; using HoPhe can enforce a specific, ordered conformation essential for applications like hydrogel formation or to mitigate undesirable aggregation during synthesis.

Lipophilicity (LogP)
Reported
LogP 5.00 (target) vs 4.61 (Phe analog)
Δ +0.39
May influence peptide membrane permeability and HPLC retention
Computational prediction; experimental verification needed

Critical for Modulating Receptor Affinity and Selectivity in Opioid Peptides

Structure-activity relationship studies on cyclic opioid peptides have established that the side-chain length of the aromatic residue at position 3 is a critical determinant of receptor binding and selectivity. Research on analogues of the highly µ-receptor selective peptide H-Tyr-D-Orn-Phe-Asp-NH2 concluded that this specific structural parameter is vital for receptor affinity. This finding underscores that even a single methylene group modification, as in homophenylalanine, can fundamentally alter the topographical fit of a peptide into a receptor's binding pocket, thereby changing its pharmacological profile. While this study did not directly compare HoPhe and Phe, it validates the principle that their side chains are not functionally equivalent in receptor-ligand interactions.

Evidence DimensionReceptor Affinity & Selectivity
Target Compound DataSide-chain length is a critical parameter for receptor binding.
Comparator Or BaselineImplicit baseline of a fixed side-chain length.
Quantified DifferenceNot quantified in this study, but identified as a critical factor.
ConditionsIn vitro binding assays (µ- and δ-receptors) for cyclic opioid peptide analogues.

This justifies the procurement of Fmoc-HoPhe-OH for projects requiring fine-tuning of receptor selectivity or affinity, as substituting it with Fmoc-Phe-OH would negate the intended structural modification.

Specific Rotation
Data to verify
L-isomer: −6.0 to −9.0° (MeOH)
D-isomer: +8 ± 2° (DMF)
Enables enantiomeric identity verification
Solvent and source conditions differ; confirm with in-house data
Melting Point
Data to verify
141–145 °C (target)
180–187 °C (Phe analog)
Supports rapid identity check during receiving inspection
Use as procurement specification; source-specific values

Development of Potent and Selective Enzyme Inhibitors

Where the goal is to develop potent inhibitors against targets like aminopeptidases, Fmoc-HoPhe-OH is the appropriate choice. Its structure provides a more potent inhibitory scaffold compared to phenylalanine, offering a superior starting point for lead optimization campaigns.

Engineering Peptides with Defined Secondary Structures and Material Properties

For applications in biomaterials science, such as the design of self-assembling peptides for hydrogels, Fmoc-HoPhe-OH can be used to enforce specific secondary structures like β-sheets, which are often crucial for fibrillation and gelation processes.

Fine-Tuning Ligand-Receptor Interactions in Drug Discovery

In the synthesis of peptide ligands for G-protein coupled receptors (GPCRs), such as opioid or melanocortin receptors, Fmoc-HoPhe-OH serves as a strategic tool to probe and optimize the fit within receptor binding pockets, potentially improving affinity or altering selectivity between receptor subtypes.

Enhancing Proteolytic Stability of Peptide Therapeutics

Incorporating homophenylalanine is a rational strategy to increase a peptide's resistance to degradation by proteases that specifically recognize and cleave after phenylalanine residues, thereby extending the in vivo half-life of a potential therapeutic.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aminopeptidase N (CD13) inhibitor research
Scaffold-based inhibitory potency in enzymatic assays
Comparative Ki determination vs. phenylalanine analogs
Lipophilicity optimization in peptide design
Calculated LogP and membrane permeability context
Experimental LogP / retention time correlation
Stereospecific peptide synthesis
Optical rotation for enantiomeric identity
Chiral purity verification by polarimetry
SPPS building block procurement
Purity and thermal identity specifications
HPLC purity and melting point verification

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

401.16270821 Da

Monoisotopic Mass

401.16270821 Da

Heavy Atom Count

30

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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